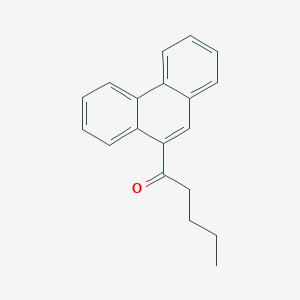
1-Phenanthren-9-YL-pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenanthren-9-YL-pentan-1-one is an organic compound with the molecular formula C19H18O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a pentanone group attached to the phenanthrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenanthren-9-YL-pentan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of phenanthrene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenanthren-9-YL-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as chromic acid.
Reduction: Reduction of the ketone group can yield 1-phenanthren-9-YL-pentanol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, such as halogenation with bromine to form 9-bromo-1-phenanthren-9-YL-pentan-1-one.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1-Phenanthren-9-YL-pentanol.
Substitution: Halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenanthren-9-YL-pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as luminescent materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-Phenanthren-9-YL-pentan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenanthrene moiety may also contribute to the compound’s overall biological activity through its aromatic structure, which can interact with various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenanthren-9-YL-butan-1-one: Similar structure with a butanone group instead of a pentanone group.
4-(Phenanthren-3-YLimino)-pentan-2-one: Contains an imino group attached to the phenanthrene moiety.
9-Pentyl-phenanthrene: Features a pentyl group attached to the phenanthrene ring.
Uniqueness: 1-Phenanthren-9-YL-pentan-1-one is unique due to the specific positioning of the pentanone group on the phenanthrene ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C19H18O |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-phenanthren-9-ylpentan-1-one |
InChI |
InChI=1S/C19H18O/c1-2-3-12-19(20)18-13-14-8-4-5-9-15(14)16-10-6-7-11-17(16)18/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
NNYBKFSZKHYHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















